1,3-DIMETHYL-8-SULFANYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Description
This purine-2,6-dione derivative is characterized by a 1,3-dimethylpurine core with a sulfanyl (-S-) group at position 8 and a 3-(trifluoromethyl)phenylmethyl substituent at position 6.
Properties
IUPAC Name |
1,3-dimethyl-8-sulfanylidene-7-[[3-(trifluoromethyl)phenyl]methyl]-9H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S/c1-20-11-10(12(23)21(2)14(20)24)22(13(25)19-11)7-8-4-3-5-9(6-8)15(16,17)18/h3-6H,7H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKBJHMBMNFSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-8-SULFANYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the introduction of the sulfanyl group and the trifluoromethyl group. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions are often used to introduce the sulfanyl group into the purine ring.
Electrophilic aromatic substitution: This method can be employed to attach the trifluoromethyl group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-8-SULFANYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles such as thiols and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,3-DIMETHYL-8-SULFANYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-8-SULFANYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues:
7-Isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-3,7-dihydro-1H-purine-2,6-dione ()
- Substituent Differences :
- Position 7 : Isopentyl (3-methylbutyl) vs. 3-(trifluoromethyl)phenylmethyl.
- Position 8 : 4-Methylbenzylthio vs. 3-(trifluoromethyl)phenylmethylthio.
- Functional Implications :
- The 4-methylbenzylthio group lacks the electron-withdrawing CF₃, which may reduce electronic stabilization of the thioether bond and weaken interactions with polar enzyme active sites.
Pesticidal Compounds with Trifluoromethyl Groups () Several patented pesticidal agents (e.g., cyantraniliprole, tetraniliprole) feature trifluoromethylphenyl or similar substituents. These groups are critical for resistance management and target specificity in insecticides.
Table 1: Comparative Structural and Hypothetical Physicochemical Properties
*Calculated using average atomic masses.
Research Findings and Hypotheses
Role of Trifluoromethyl Groups :
- The 3-CF₃ group in the target compound likely enhances binding to hydrophobic pockets in proteins (e.g., kinases or GPCRs) while resisting oxidative metabolism. This is consistent with trends in medicinal chemistry where CF₃ groups improve drug half-lives .
- In contrast, the 4-methylbenzylthio group in the analogue () may confer steric hindrance, reducing target accessibility compared to the smaller CF₃ group.
Thioether Linkage Stability :
- Sulfanyl (-S-) groups at position 8 are susceptible to oxidation, but the electron-withdrawing CF₃ group in the target compound could stabilize the thioether bond, delaying degradation. This stabilization is absent in the 4-methylbenzylthio analogue .
However, this remains speculative without empirical data.
Biological Activity
1,3-DIMETHYL-8-SULFANYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE (CAS No. 354121-70-3) is a purine derivative with potential therapeutic applications. Its unique structure incorporates a trifluoromethyl group and a sulfanyl moiety, which may contribute to its biological activity. This article reviews the compound's biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic uses.
- Molecular Formula : C15H13F3N4O2S
- Molecular Weight : 370.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the sulfanyl group enhances its binding affinity to enzymes and receptors involved in critical biological pathways. Specifically, the compound may act as an inhibitor of certain enzymes or receptors relevant to disease processes.
Inhibition Studies
Research has indicated that 1,3-DIMETHYL-8-SULFANYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE exhibits significant inhibitory activity against various biological targets:
These values suggest that the compound has a promising profile as an enzyme inhibitor and receptor antagonist.
Case Studies
- Anti-Microbial Activity : In vitro studies have shown that derivatives of this compound demonstrate anti-microbial properties against both Gram-positive and Gram-negative bacteria. The trifluoromethyl substitution appears to enhance its effectiveness compared to other derivatives without this group.
- Anti-Cancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism involves apoptosis induction through mitochondrial pathways.
Structure-Activity Relationship (SAR)
The structural modifications in the purine ring significantly influence the biological activity of the compound:
- Trifluoromethyl Group : Enhances lipophilicity and binding affinity.
- Sulfanyl Group : Critical for enzyme interaction and inhibition.
Research indicates that specific substitutions on the phenyl ring can modulate activity levels significantly.
Pharmacological Applications
The potential applications of 1,3-DIMETHYL-8-SULFANYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE include:
- Antimicrobial Agents : Development as a new class of antibiotics targeting resistant strains.
- Cancer Therapeutics : Further studies are warranted to explore its efficacy in oncology.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1,3-dimethyl-8-sulfanyl-7-{[3-(trifluoromethyl)phenyl]methyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione?
- Methodological Answer : Synthesis typically involves functionalization at the 8-position of the purine core. Key steps include:
- Thiolation : Reaction of 1,3-dimethylxanthine derivatives with sulfurizing agents (e.g., Lawesson’s reagent) to introduce the sulfanyl group at position 8 .
- Alkylation : Substitution at position 7 using 3-(trifluoromethyl)benzyl halides under basic conditions (e.g., K₂CO₃ in DMF or THF) .
- Purification : Column chromatography (silica gel, eluent CHCl₃:MeOH) or recrystallization from acetonitrile .
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at elevated temperatures |
| Reaction Time | 12–24 hrs | Prolonged time reduces side products |
| Solvent | DMF/THF | Polar aprotic solvents enhance reactivity |
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H-NMR : Peaks at δ 3.2–3.5 ppm (N-CH₃ groups), δ 4.7–5.1 ppm (CH₂-S), and δ 7.4–7.8 ppm (aromatic protons from the trifluoromethylbenzyl group) confirm regiochemistry .
- ¹³C-NMR : Carbonyl carbons (C=O) appear at δ 150–160 ppm; CF₃ group shows a distinct triplet in ¹⁹F-NMR .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ calculated for C₁₆H₁₆F₃N₄O₂S: 397.0921) validates molecular formula .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms the tetrahydro-purine ring conformation .
Q. What are the recommended analytical techniques for assessing purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (MeCN:H₂O with 0.1% TFA) to quantify impurities (<2% acceptable) .
- Accelerated Stability Studies :
| Condition | Protocol | Degradation Markers |
|---|---|---|
| High Humidity | 40°C/75% RH, 4 weeks | Hydrolysis of sulfanyl group |
| Light Exposure | ICH Q1B guidelines | Photo-oxidation products |
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly targeting adenosine receptors?
- Methodological Answer :
- In Vitro Binding Assays :
- Use radiolabeled ligands (e.g., [³H]CGS21680 for A₂A receptors) to measure Ki values .
- Compare with reference antagonists (e.g., theophylline) to assess selectivity .
- Key Structural Modifications :
| Modification | Hypothesized Impact |
|---|---|
| Trifluoromethyl group replacement | Alters lipophilicity and receptor affinity |
| Sulfanyl → Sulfonyl substitution | Enhances metabolic stability |
- Data Interpretation : Contradictions in activity (e.g., higher Ki but lower efficacy) may arise from allosteric modulation or off-target effects .
Q. What computational strategies are effective for predicting the pharmacokinetic properties and toxicity profile of this compound?
- Methodological Answer :
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 1–3), BBB permeability, and CYP450 inhibition .
- Docking Studies (AutoDock Vina) : Model interactions with adenosine receptor binding pockets (PDB ID: 3REY) to prioritize derivatives .
- Toxicity Alerts :
- Check for structural alerts (e.g., Michael acceptors, thiol groups) using Derek Nexus .
- Ames test predictions (e.g., carcinogenicity risk from nitro groups) .
Q. How can researchers resolve contradictions in reported biological data, such as conflicting IC₅₀ values across studies?
- Methodological Answer :
- Experimental Variables to Standardize :
| Variable | Impact on IC₅₀ |
|---|---|
| Cell Line (HEK293 vs. CHO) | Receptor expression levels vary |
| Assay Buffer (Mg²⁺ concentration) | Alters receptor conformation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
